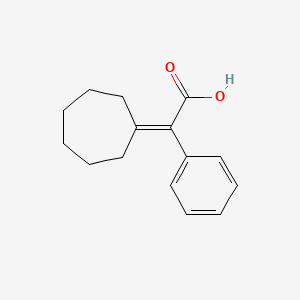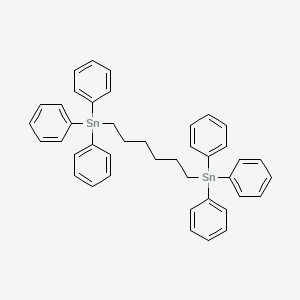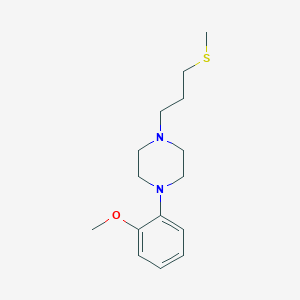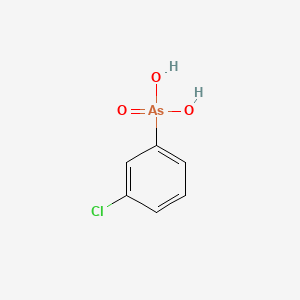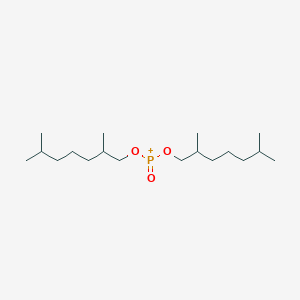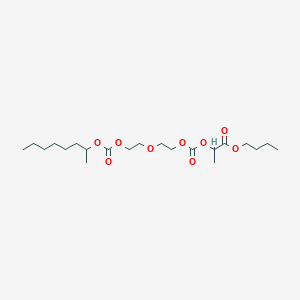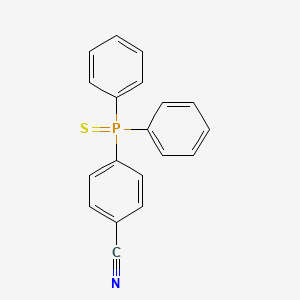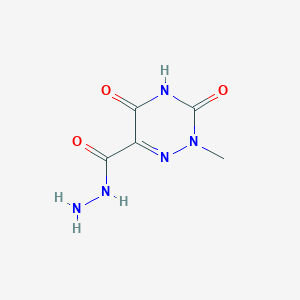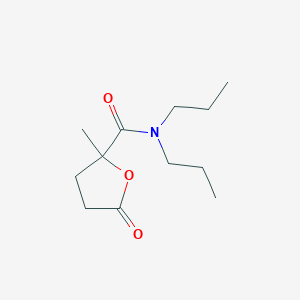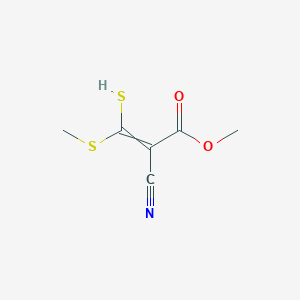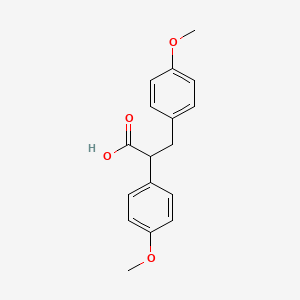
N~1~,N~1~,N~3~,N~3~,N'~1~,N'~1~-Hexamethylprop-2-ene-1,1,3-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is a chemical compound known for its unique structure and properties It is a tertiary amine with three nitrogen atoms, each bonded to two methyl groups, and a central propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine typically involves the alkylation of a primary amine with methyl groups. One common method is the reaction of 1,3-diaminopropane with excess methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through multiple steps of methylation, resulting in the formation of the desired tertiary amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the tertiary amine.
Reduction: Secondary amines with fewer methyl groups.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with two nitrogen atoms and four methyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with a different backbone.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Another related compound with a shorter ethane backbone.
Uniqueness: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is unique due to its three nitrogen atoms and the propene backbone, which provides distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
5043-87-8 |
|---|---|
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-N,1-N,1-N',1-N',3-N,3-N-hexamethylprop-2-ene-1,1,3-triamine |
InChI |
InChI=1S/C9H21N3/c1-10(2)8-7-9(11(3)4)12(5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
XYLLGUASQGAIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


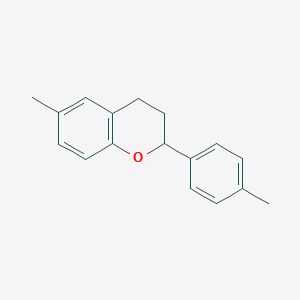
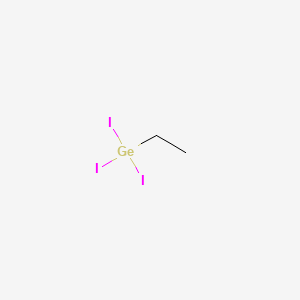
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
